

Unveiling the Structure of a Key Metabolic Intermediate: A Technical Guide to Phosphohydroxypyruvate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phosphohydroxypyruvate*

Cat. No.: *B1236182*

[Get Quote](#)

For Immediate Release

[City, State] – A comprehensive technical guide on the structural analysis of 3-**Phosphohydroxypyruvate** (3-PHP), a pivotal intermediate in the L-serine biosynthetic pathway, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document collates the current understanding of the molecule's physicochemical properties and its enzymatic interactions, providing a foundational reference for future research and therapeutic design.

Phosphohydroxypyruvic acid, with the chemical formula C₃H₅O₇P, is an organic acid that plays a crucial role in cellular metabolism.^[1] It is produced from 3-phosphoglycerate by the enzyme phosphoglycerate dehydrogenase and is a substrate for phosphoserine aminotransferase, which converts it to phosphoserine.^{[2][3][4]} This pathway is central to the biosynthesis of serine, an amino acid vital for the synthesis of proteins, lipids, and nucleic acids.^[4]

While direct crystallographic or comprehensive NMR spectroscopic data on isolated **phosphohydroxypyruvate** is not extensively available in the public domain, this guide provides a detailed overview of its known properties and the methodologies that would be employed for its structural elucidation.

Physicochemical Properties of Phosphohydroxypyruvate

A summary of the key identifiers and properties of **phosphohydroxypyruvate** is presented below. This data is essential for its identification and characterization in experimental settings.

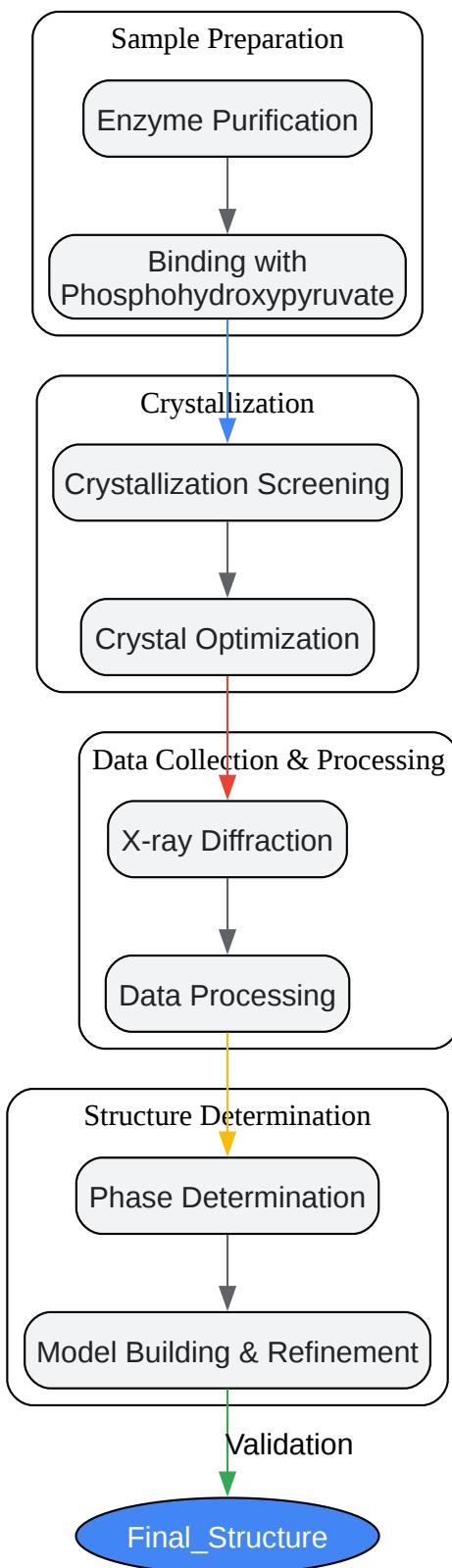
Property	Value
Chemical Formula	C3H5O7P
Average Molecular Weight	184.040 g·mol ⁻¹ [1]
Monoisotopic Molecular Weight	183.9772890252
IUPAC Name	2-Oxo-3-(phosphonoxy)propanoic acid [1]
Synonyms	3-phosphonooxypyruvate, 3-P-hydroxypyruvate [5]
CAS Number	3913-50-6 [1]
InChI Key	LFLUCDOSQPJJBE-UHFFFAOYSA-N [1]
SMILES	C(C(=O)C(=O)O)OP(=O)(O)O [1]
PubChem CID	105 [1]
ChEBI ID	30933 [1]

The L-Serine Biosynthesis Pathway: The Role of Phosphohydroxypyruvate

Phosphohydroxypyruvate is a key intermediate in the phosphorylated pathway of L-serine biosynthesis. The pathway begins with the oxidation of 3-phosphoglycerate, an intermediate of glycolysis.

[Click to download full resolution via product page](#)

The phosphorylated pathway of L-serine biosynthesis.


Experimental Protocols for Structural Analysis

While specific experimental data for **phosphohydroxypyruvate** is limited, the following outlines standard methodologies that would be applied for its structural analysis. These protocols are based on established techniques for similar small molecules and enzymes within its metabolic pathway.

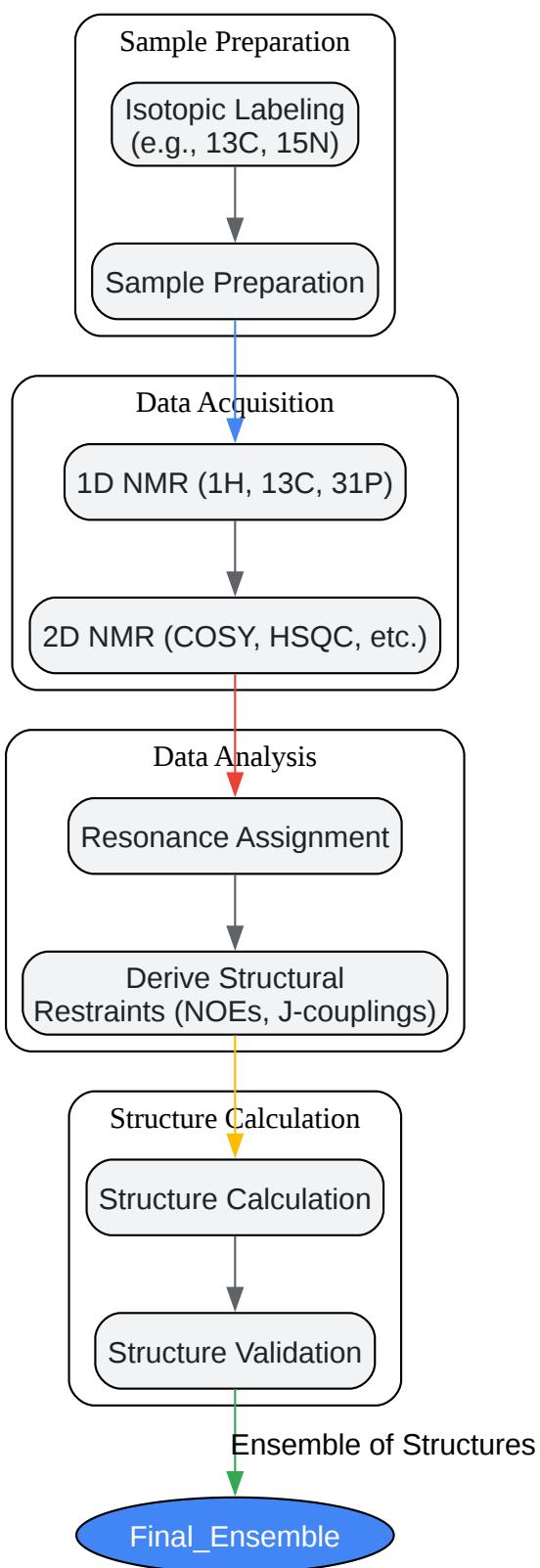
Crystallization and X-ray Diffraction

The determination of the three-dimensional structure of **phosphohydroxypyruvate** would likely be achieved through X-ray crystallography of the molecule bound to one of its interacting enzymes, such as phosphoserine aminotransferase.

Experimental Workflow:

[Click to download full resolution via product page](#)

Workflow for X-ray crystallography.


Methodology:

- Protein Expression and Purification: The enzyme of interest (e.g., phosphoserine aminotransferase) would be overexpressed in a suitable host system and purified to homogeneity.
- Co-crystallization: The purified enzyme would be incubated with an excess of **phosphohydroxypyruvate** to form a stable complex.
- Crystallization Screening: The enzyme-ligand complex would be subjected to a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
- X-ray Diffraction Data Collection: Once suitable crystals are obtained, they would be cryo-cooled and exposed to a high-intensity X-ray beam. The resulting diffraction pattern is recorded.
- Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein and the bound **phosphohydroxypyruvate** can be built and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be a powerful tool to study the structure and dynamics of **phosphohydroxypyruvate** in solution, both in its free form and when bound to an enzyme.

Experimental Workflow:

[Click to download full resolution via product page](#)

Workflow for NMR spectroscopy.

Methodology:

- Isotopic Labeling: For detailed structural studies, especially when bound to an enzyme, **phosphohydroxypyruvate** could be synthesized with isotopic labels (e.g., ¹³C, ¹⁵N).
- 1D and 2D NMR Experiments: A series of NMR experiments would be conducted. ¹H, ¹³C, and ³¹P NMR would provide information on the chemical environment of the different nuclei. 2D experiments like COSY and HSQC would be used to establish through-bond and through-space connectivities, respectively.
- Resonance Assignment: The signals in the NMR spectra would be assigned to specific atoms within the molecule.
- Structure Calculation: The structural restraints derived from the NMR data (e.g., Nuclear Overhauser Effect distances and scalar couplings) would be used to calculate a family of structures consistent with the experimental data.

This technical guide provides a solid foundation for understanding the structural aspects of **phosphohydroxypyruvate**. While direct structural data remains a target for future research, the compiled information on its properties and the established methodologies for its analysis will undoubtedly aid in advancing our knowledge of this key metabolic player and its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phosphohydroxypyruvic acid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From *Arabidopsis thaliana*– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis [frontiersin.org]
- 3. researchgate.net [researchgate.net]

- 4. Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycerate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. *P. aeruginosa* Metabolome Database: 3-phospho-hydroxypyruvate (PAMDB110177) [pseudomonas.umaryland.edu]
- To cite this document: BenchChem. [Unveiling the Structure of a Key Metabolic Intermediate: A Technical Guide to Phosphohydroxypyruvate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236182#structural-analysis-of-phosphohydroxypyruvate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com